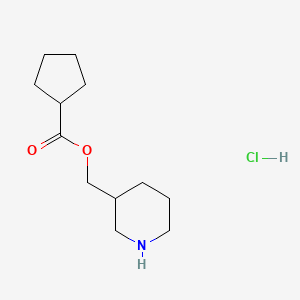

3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

piperidin-3-ylmethyl cyclopentanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c14-12(11-5-1-2-6-11)15-9-10-4-3-7-13-8-10;/h10-11,13H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGABKUBOAJAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-05-5 | |

| Record name | Cyclopentanecarboxylic acid, 3-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of Cyclopentanecarboxylate Intermediates

A typical approach involves esterification of cyclopentanecarboxylic acid or its derivatives. For example, lithium hydroxide-mediated deprotection of tert-butyl esters in methanol at room temperature (25 °C) for 12 hours yields cyclopentanecarboxylate intermediates with high yield (~90%).

Preparation of 3-Piperidinylmethyl Moiety

The piperidine ring is often synthesized or functionalized through:

Aminolysis and rearrangement reactions starting from protected piperidine derivatives, which allow the introduction of amino groups at the 3-position with high optical purity.

Catalytic hydrogenation of 3-aminopyridine derivatives under controlled pressure to yield 3-aminopiperidine intermediates; however, this method has challenges with by-product formation and requires careful handling.

Use of chiral starting materials or enzymatic resolution to obtain optically pure 3-aminopiperidine, which is crucial for the preparation of the target compound with defined stereochemistry.

Coupling of Piperidinylmethyl and Cyclopentanecarboxylate Units

The linkage between the piperidinylmethyl group and the cyclopentanecarboxylate is typically achieved via nucleophilic substitution or esterification reactions, often under mild conditions to preserve stereochemistry and minimize side reactions.

Formation of Hydrochloride Salt

The final step involves treating the free base with hydrogen chloride in an appropriate solvent (e.g., isopropanol) to form the hydrochloride salt. This is commonly performed by generating hydrogen chloride in situ via acetyl chloride and isopropanol at low temperatures (≤25 °C), followed by crystallization at 0 °C to yield the hydrochloride salt with good purity and yield (~80%).

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | tert-Butyl hydroxylamine carbonate, copper chloride, 2-ethyl-2-oxazoline, cyclopentadiene | Oxidation and hetero Diels-Alder reaction to form intermediates | High yield, chiral intermediate |

| 2 | Zinc powder, acetic acid | Selective reduction of nitrogen-oxygen bonds | Efficient reduction |

| 3 | Lipase, vinyl acetate | Chiral resolution via enzymatic optical selectivity | High optical purity |

| 4 | Palladium on carbon, hydrogen | Hydrogenation to reduce double bonds | High yield |

| 5 | Lithium hydroxide, methanol | Deacetylation under alkaline conditions | ~90% yield |

| 6 | Acetyl chloride, isopropanol, N2 atmosphere, 0–25 °C | Formation of HCl in isopropanol and salt formation | ~80% yield of hydrochloride salt |

The synthetic route described offers a novel, short, and cost-effective method with high optical purity and low by-product formation.

The use of enzymatic resolution (lipase catalysis) is critical to achieve chiral purity, which is essential for pharmaceutical applications.

Alternative methods involving direct catalytic hydrogenation or multi-step protection/deprotection cycles exist but often suffer from lower yields, higher costs, or safety concerns due to hazardous reagents like sodium azide or lithium aluminum hydride.

The in situ generation of hydrogen chloride in isopropanol is an efficient and controlled way to form the hydrochloride salt without introducing excess moisture or impurities.

The preparation of 3-piperidinylmethyl cyclopentanecarboxylate hydrochloride is best achieved through a multi-step synthetic pathway involving carefully controlled oxidation, reduction, enzymatic resolution, and salt formation steps. The enzymatic resolution method combined with in situ hydrochloride salt formation currently stands out as the most efficient and industrially viable approach, providing high optical purity and good yields while avoiding hazardous reagents and harsh conditions.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using palladium or rhodium catalysts.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium, rhodium catalysts.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride is a compound with emerging significance in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.

Pharmacological Applications

- Neurological Disorders : Research indicates that compounds similar to this compound may serve as allosteric modulators of muscarinic acetylcholine receptors, particularly M4 receptors. This modulation has implications for treating Alzheimer's disease and other cognitive disorders .

- Cancer Treatment : The compound has shown potential as an inhibitor of the HDM2-p53 interaction, which is crucial in cancer biology. Inhibiting this interaction can reactivate p53, a tumor suppressor protein, thereby providing a pathway for cancer treatment .

Mechanistic Studies

- Signal Transduction Pathways : The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis makes it valuable in understanding the mechanisms underlying various diseases, including cancer and neurodegenerative disorders.

Drug Development

- Lead Compound Identification : The unique properties of this compound make it a candidate for lead optimization in drug discovery processes. Its pharmacokinetic and pharmacodynamic profiles are being evaluated to enhance efficacy and reduce side effects.

Table 1: Summary of Biological Activities

| Activity Area | Target | Potential Applications |

|---|---|---|

| Neurological Disorders | M4 Muscarinic Receptors | Alzheimer’s Disease |

| Cancer Treatment | HDM2-p53 Interaction | Tumor Suppression |

| Signal Transduction | Various Pathways | Understanding Disease Mechanisms |

Table 2: Comparative Analysis of Similar Compounds

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | M4 Modulation/HDM2 Inhibition | Alzheimer's, Cancer |

| Pyrazol-4-yl-pyridine derivatives | M4 Allosteric Modulation | Neurological Disorders |

| Piperidine derivatives | HDM2 Inhibition | Cancer Treatment |

Case Study 1: Neurological Effects

A study investigated the effects of piperidine derivatives on cognitive functions in animal models of Alzheimer’s disease. The results indicated that modulation of M4 receptors led to improved memory and learning outcomes, suggesting potential therapeutic applications for this compound in treating cognitive impairments .

Case Study 2: Cancer Therapeutics

Research focused on the role of HDM2 inhibitors in cancer therapy highlighted the efficacy of compounds structurally related to this compound. These compounds demonstrated significant tumor regression in preclinical models by restoring p53 activity, underscoring their potential as anti-cancer agents .

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- Functional Groups : The target compound’s piperidinylmethyl ester contrasts with the amide group in cyclopentyl fentanyl, which is critical for opioid receptor binding .

- Pharmacological Relevance: Cyclopentyl fentanyl exhibits opioid activity due to its amide-linked aromatic moieties, while the patent examples are likely non-bioactive intermediates .

Key Observations :

- The patent compounds prioritize cost-effective yields (e.g., 78% in Example 87) for scalable intermediate production , while cyclopentyl fentanyl emphasizes high purity (≥98%) for pharmacological use .

- NMR data for patent compounds confirm successful substitution patterns, such as methylamino and tert-butoxycarbonyl (Boc) groups .

Physicochemical and Pharmacological Properties

Biological Activity

3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its interactions with biological systems. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula: CHClNO

- Molecular Weight: Approximately 235.75 g/mol

- IUPAC Name: piperidin-3-ylmethyl cyclopentanecarboxylate; hydrochloride

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperidine with cyclopentanecarboxylic acid or its derivatives. Common methods include:

- Phenylsilane Method: Promotes the formation and reduction of imines, leading to cyclization.

- High-Pressure Reactors: Used for industrial production to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly concerning opioid receptors. Its structure allows it to target the μ-opioid receptor, which is essential for pain modulation and analgesic effects.

The mechanism involves binding to specific receptors, modulating their activity, and leading to various biological effects. Variations in the piperidine substituents can influence receptor affinity and selectivity, providing insights into designing more effective analgesics with reduced side effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Piperidinylmethyl cyclopentanecarboxylate HCl | CHClNO | Targets μ-opioid receptors |

| 3-Piperidinylmethyl cyclobutanecarboxylate HCl | CHClNO | Shorter carbon chain length affecting activity |

| 4-Piperidinylmethyl cyclopentanecarboxylate | CHNO | Different position of piperidine substitution |

Case Study: Opioid Receptor Interaction

A study investigated the binding affinity of this compound to μ-opioid receptors compared to other analogs. The findings suggested that modifications in the piperidine ring significantly impacted binding efficacy and selectivity, leading to enhanced analgesic properties without increased side effects.

Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells through receptor-mediated pathways.

Q & A

What are the standard synthetic routes for 3-piperidinylmethyl cyclopentanecarboxylate hydrochloride, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves a multi-step process. For example, methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride can react with 2,3-difluoro-4-hydroxybenzaldehyde under reductive amination conditions. Key steps include:

- Reduction : Sodium nitrite and zinc in acetic acid/water at 0°C under nitrogen, followed by stirring for 1–1.5 hours .

- Purification : Column chromatography on silica gel (hexane/ethyl acetate) yields ~80% .

Critical Factors : - Temperature control (0°C prevents side reactions).

- Reagent stoichiometry (e.g., 1.55 mmol starting material with 1.77 mmol NaNO₂).

- Inert atmosphere (nitrogen prevents oxidation) .

How can researchers resolve discrepancies in LCMS/HPLC data across synthetic batches?

Level: Advanced

Methodological Answer:

Contradictory LCMS/HPLC results (e.g., m/z 411 vs. 426, retention times of 1.18 vs. 0.93 minutes) may arise from impurities or structural analogs. To troubleshoot:

Cross-validate with NMR : Compare ¹H-NMR shifts (e.g., δ 9.18 ppm for NH₃⁺ in DMSO-d₆) .

Optimize LCMS parameters : Adjust mobile phase or column type (e.g., SMD-TFA05 vs. other conditions) .

Isolate intermediates : Confirm purity at each step via TLC or fractional crystallization .

What analytical techniques are recommended for characterizing this compound?

Level: Basic

Methodological Answer:

Primary Methods :

- IR spectroscopy for functional group validation (e.g., ester C=O stretch).

- Elemental analysis for Cl⁻ quantification .

How can reaction scalability be optimized for gram-scale synthesis?

Level: Advanced

Methodological Answer:

Key considerations for scaling from 300 mg to gram-scale:

- Solvent Volume : Maintain a 1:3 (v/w) ratio of acetic acid/water to substrate (e.g., 887 mL solvent for 300 mg substrate) .

- Stirring Efficiency : Use mechanical stirring for homogeneous mixing in large batches.

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effectiveness .

Example : Scaling Reference Example 87 (375 mg yield) to 5 g requires proportional adjustment of Zn (16.8 g) and NaNO₂ (2.95 g) .

What strategies improve enantiomeric purity in derivatives of this compound?

Level: Advanced

Methodological Answer:

While enantiomeric data is not explicitly provided in the evidence, general approaches include:

Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

Asymmetric Synthesis : Employ enantiopure starting materials (e.g., (1R,3R)-configured esters) .

Kinetic Control : Optimize reaction time/temperature to favor one enantiomer (e.g., low temps reduce racemization) .

How should hygroscopic intermediates be handled during synthesis?

Level: Basic

Methodological Answer:

Hygroscopic intermediates (e.g., methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.